molecular formula C13H17N3O3S B1415224 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173089-79-5

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1415224
CAS No.: 2173089-79-5
M. Wt: 295.36 g/mol
InChI Key: JAAPQABAQITIRS-UHFFFAOYSA-N
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Description

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic ensemble that serves as a key synthetic intermediate for researchers developing new chemical entities . This compound belongs to a class of 5-oxopyrrolidine-3-carboxylic acids synthesized by the reaction of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid, a process that can be performed under solvent-free conditions or with acetic acid at elevated temperatures . Its primary research value lies in its role as a building block for the construction of more complex, potentially biologically active heterocyclic compounds . The molecular structure integrates a 1,3,4-thiadiazole scaffold linked to a pyrrolidin-2-one ring, providing multiple sites for further chemical modification and diversification. Researchers can leverage this compound in exploratory synthesis to create novel compound libraries for screening in various biological assays, making it a valuable tool for early-stage drug discovery and medicinal chemistry programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-10-6-9(12(18)19)7-16(10)13-15-14-11(20-13)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAPQABAQITIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Derivatives

Key Steps :

  • Bromination : 5-Oxopyrrolidine-3-carboxylic acid derivatives are brominated at the α-position using Br₂ in acetic acid to form α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid).
  • Thiadiazole Formation : The α-bromo intermediate reacts with cyclohexyl-substituted thioamides (e.g., cyclohexanecarbothioamide) under cyclocondensation conditions. This step forms the 1,3,4-thiadiazole ring via nucleophilic substitution and cyclization.

Conditions :

  • Solvent: Acetic acid or ethanol
  • Temperature: 60–80°C
  • Catalysts: None required (auto-cyclization)

Yield : 65–78% (based on analogous thiadiazole syntheses).

Suzuki-Miyaura Cross-Coupling

Methodology :

  • Thiadiazole Boronic Ester : A pre-synthesized 5-bromo-1,3,4-thiadiazole derivative undergoes Suzuki coupling with cyclohexylboronic acid to introduce the cyclohexyl group.
  • Pyrrolidine Attachment : The coupled product is then reacted with 5-oxopyrrolidine-3-carboxylic acid via amide bond formation using EDC/HOBt coupling reagents.

Optimization Data :

Parameter Value Source
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent DMF/H₂O (3:1)
Reaction Time 24 h
Yield 72%

One-Pot Ugi Condensation and Cyclization

Procedure :

  • Ugi Reaction : A four-component Ugi condensation between:
    • o-Aminophenol (cyclohexyl-substituted amine analog)
    • Aldehyde (e.g., 5-oxopyrrolidine-3-carboxaldehyde)
    • Isocyanide (cyclohexyl isocyanide)
    • Carboxylic acid (thioglycolic acid derivative)
  • Intramolecular Cyclization : The Ugi adduct undergoes haloform cyclization in the presence of triethylamine to form the thiadiazole-pyrrolidine backbone.

Advantages :

  • High atom economy (85–90% yield).
  • Room-temperature compatibility.

Functional Group Interconversion

Steps :

  • Esterification : 5-Oxopyrrolidine-3-carboxylic acid is esterified (e.g., methyl ester) using methanol/H₂SO₄.
  • Hydrazide Formation : The ester reacts with hydrazine hydrate to form the hydrazide derivative.
  • Thiadiazole Synthesis : The hydrazide is treated with cyclohexyl isothiocyanate, followed by cyclization with H₂SO₄ to form the thiadiazole ring.

Characterization Data :

  • ¹H NMR : δ 2.54–2.88 (pyrrolidine CH₂), 3.55–4.16 (NCH₂), 7.2–7.8 (aromatic protons).
  • LC-MS : [M+H]⁺ at m/z 352.1 (calculated for C₁₆H₂₁N₃O₃S).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 65–78 ≥95 Minimal purification Limited scalability
Suzuki Coupling 72 98 Regioselective Palladium cost
Ugi-Cyclization 85–90 97 One-pot synthesis Substrate specificity
Functional Interconversion 60–70 90 Stepwise control Multi-step process

Critical Reaction Parameters

  • Temperature : Cyclocondensation requires 60–80°C for optimal ring closure.
  • Catalysts : Pd(PPh₃)₄ is critical for Suzuki coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, acetic acid) enhance cyclization kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiadiazole ring is particularly important for binding to metal ions or interacting with nucleophilic sites on proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Activities References
Target compound 5-Cyclohexyl-1,3,4-thiadiazole 295.36 Not directly reported; inferred lipophilicity may enhance membrane permeability
1-(5-Benzyl-1,3,4-thiadiazol-2-yl) analog 5-Benzyl-1,3,4-thiadiazole 297.33 Antimicrobial activity (Gram-positive bacteria)
1-(5-Ethyl-1,3,4-thiadiazol-2-yl) analog 5-Ethyl-1,3,4-thiadiazole 257.28 Safety data available; smaller aliphatic group may reduce steric hindrance
1-(5-Chloro-2-hydroxyphenyl) derivatives Chloro/hydroxyphenyl ~300–320 Antioxidant (1.5× ascorbic acid), anticancer (A549 cell line)
1-(3-Bromophenyl) derivative 3-Bromophenyl 284.11 No direct activity data; bromine may enhance halogen bonding in target interactions

Key Observations :

  • Antioxidant Activity: Derivatives with free carboxylic acid groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit strong reducing power (optical density = 1.675 in Fe³⁺ reduction assays), suggesting the carboxylic moiety is critical for electron donation .
  • Antimicrobial Potential: Benzyl-thiadiazole analogs show Gram-positive antibacterial activity, possibly due to thiadiazole’s ability to disrupt bacterial membranes . The cyclohexyl group’s bulkiness might alter this interaction.
Physicochemical Properties
  • Solubility : The cyclohexyl group may reduce aqueous solubility compared to hydroxyl- or chlorophenyl-substituted analogs, necessitating formulation adjustments for in vivo applications.
  • Thermal Stability : Derivatives like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit high melting points (>260°C), indicating crystalline stability . The target compound’s melting point is unreported but expected to be lower due to aliphatic substituents.

Biological Activity

1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O2SC_{14}H_{20}N_{4}O_{2}S with a molecular weight of 296.36 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H20N4O2S
Molecular Weight296.36 g/mol
IUPAC NameThis compound
Canonical SMILESC1CCC(CC1)C2=NN=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The thiadiazole moiety can modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, an MTT assay indicated significant antiproliferative activity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma). The IC50 values for these cell lines were determined to be within a range that suggests moderate to high cytotoxicity.

Table: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa20.5
HCT11615.0

Antimicrobial Activity

In addition to its anticancer properties, research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the thiadiazole ring enhances its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

Case Study 1: Antitumor Activity
A study reported that derivatives of thiadiazole compounds demonstrated significant antitumor activity in vivo. The administration of this compound led to a reduction in tumor size in murine models.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The results indicated that it had an MIC value of 0.25 µg/mL against resistant strains, showcasing its potential as an anti-tubercular agent.

Q & A

Q. What are the established synthetic routes for preparing 1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Cyclization : Cyclohexyl-substituted thiadiazole intermediates are formed via condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
  • Pyrrolidone ring formation : The 5-oxopyrrolidine moiety is introduced through cyclization of itaconic acid derivatives with amines (e.g., 2,4-difluoroaniline in ).
  • Functionalization : Substituents like hydroxyl, nitro, or heterocyclic groups are added via esterification, alkylation, or hydrazide coupling (as seen in and ).
    Key Optimization : Reaction temperature, solvent polarity, and catalysts (e.g., sulfuric acid in ) significantly influence yields.

Reference : Synthesis of analogous compounds in , and 12.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : SHELX software () is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks. For example, used X-ray diffraction to assign the structure of a derivative unambiguously.
  • NMR/FT-IR : 1^1H/13^13C NMR confirms proton environments and carbonyl groups, while FT-IR identifies functional groups like thiadiazole (C=S) and carboxylic acid (O-H).
  • Mass spectrometry : High-resolution MS validates molecular formulas, especially for derivatives with complex substituents.

Reference : Structural analysis in (SHELX) and .

Q. How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging and reducing power assays () are standard for evaluating electron-donating capacity.
  • Antimicrobial testing : Disk diffusion or microdilution methods assess inhibition zones or minimum inhibitory concentrations (MICs).
  • Enzyme inhibition : Kinase or reductase inhibition assays (e.g., PYCR1 in ) are performed using spectrophotometric monitoring of co-factor depletion.

Reference : Antioxidant screening protocols in .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example, showed that thioxo-oxadiazole derivatives exhibited higher antioxidant activity than nitro-substituted analogs.
  • Data normalization : Account for assay variability (e.g., DPPH concentration, incubation time) by using internal controls like ascorbic acid.
  • Mechanistic studies : Use computational docking or ESR spectroscopy to identify radical stabilization mechanisms.

Reference : SAR insights from .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

Methodological Answer:

  • Regioselective modifications : Introduce substituents at the pyrrolidine C-4 position () to enhance steric or electronic interactions with biological targets.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with water or ethanol under reflux ().
  • High-throughput screening : Use parallel synthesis to generate libraries of hydrazide or triazole derivatives () for rapid bioactivity profiling.

Reference : Derivative optimization in and .

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments?

Methodological Answer:

  • Complementary use of XRD and NMR : X-ray structures () provide absolute configuration data, which refines NMR signal assignments (e.g., distinguishing diastereomers).
  • Density Functional Theory (DFT) : Predict NMR chemical shifts or IR spectra and compare them with experimental data to validate proposed structures.

Reference : Crystallography-NMR synergy in and .

Q. What advanced techniques elucidate the mechanism of antioxidant activity?

Methodological Answer:

  • Electron paramagnetic resonance (EPR) : Directly detect and quantify radical species stabilized by the compound.
  • Cyclic voltammetry : Measure redox potentials to correlate electron-transfer capacity with DPPH scavenging efficiency.
  • Cellular assays : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell lines to assess intracellular antioxidant effects.

Reference : Mechanistic approaches inferred from .

Note on Data Limitations :
While computational modeling (e.g., molecular docking) is not explicitly covered in the provided evidence, it is a logical extension for studying target interactions. Researchers should cross-validate such predictions with crystallographic or mutagenesis data.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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